Bicyclo [6.1.0] nonyne-lysine Bicyclo [6.1.0] nonyne-lysine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18544726
InChI: InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15?
SMILES:
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol

Bicyclo [6.1.0] nonyne-lysine

CAS No.:

Cat. No.: VC18544726

Molecular Formula: C17H26N2O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo [6.1.0] nonyne-lysine -

Specification

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
IUPAC Name 2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15?
Standard InChI Key QLDVOCPEKYLEOT-DGKWVBSXSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1
Canonical SMILES C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1

Introduction

Structural and Chemical Properties

Molecular Architecture

Bicyclo[6.1.0]nonyne-lysine (C₁₇H₂₆N₂O₄; molecular weight 322.4 g/mol) features a bicyclic alkyne fused to lysine’s ε-amino group. The strained alkyne moiety (bond angle ~150°) confers exceptional reactivity, while lysine ensures solubility and biocompatibility. Key physicochemical parameters include:

PropertyValue
XLogP3-0.2
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
Exact Mass322.18925731 g/mol

Reactivity Profile

The compound’s alkyne engages in two primary bioorthogonal reactions:

  • SPAAC with Azides: Forms stable 1,2,3-triazoles at rates up to 1.2 M⁻¹s⁻¹ .

  • Inverse Electron-Demand Diels-Alder (IEDDA) with Tetrazines: Achieves second-order rate constants exceeding 10³ M⁻¹s⁻¹, enabling sub-minute labeling in live cells .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), which undergoes activation as a p-nitrophenyl carbonate ester. Subsequent nucleophilic attack by lysine’s ε-amine yields the conjugate in ~75% yield after HPLC purification. Critical reaction parameters include:

  • Temperature: 0–4°C to minimize alkyne dimerization.

  • Solvent: Anhydrous DMF for optimal amine reactivity.

  • Stoichiometry: 1.2:1 BCN-to-lysine ratio to drive completion.

Industrial Manufacturing

Commercial production employs continuous-flow reactors to enhance scalability and purity (>98%). Key innovations include:

  • Immobilized Enzymes: Lipases for regioselective esterification, reducing byproducts.

  • In-line Analytics: Real-time NMR monitoring ensures consistent alkyne strain.

Biological and Industrial Applications

Live-Cell Protein Labeling

Genetic incorporation of bicyclo[6.1.0]nonyne-lysine via orthogonal tRNA/synthetase pairs enables site-specific tagging in mammalian cells . Case studies demonstrate:

  • EGFR Tracking: Labeling efficiency of 92% at 10 µM dye concentration .

  • Mitochondrial Proteins: 30-min labeling without cytotoxicity .

Drug Conjugate Development

The compound’s rapid kinetics support antibody-drug conjugate (ADC) synthesis:

ADC CandidatePayloadDrug-Antibody RatioIn Vivo Efficacy
BCN-MMAEMonomethyl auristatin E3.878% tumor regression (murine model)

Materials Science

Surface functionalization of nanoparticles (e.g., PEGylated liposomes) enhances targeting:

  • Doxorubicin Delivery: 4-fold increase in tumor accumulation vs. passive diffusion.

Comparative Analysis with Analogous Compounds

Reactivity and Selectivity

Compoundk (SPAAC, M⁻¹s⁻¹)Lipophilicity (XLogP3)Non-Specific Binding
Bicyclo[6.1.0]nonyne-lysine1.2-0.2Low
DBCO-lysine0.82.1Moderate
Bicyclo[4.2.0]octyne-lysine0.3-0.5High

Metabolic Stability

In hepatocyte assays, bicyclo[6.1.0]nonyne-lysine exhibits a half-life of 6.7 hr vs. 2.1 hr for DBCO-lysine, attributed to reduced Cyp450 interactions.

Challenges and Future Directions

Limitations

  • Cost: Bulk synthesis remains 40% costlier than DBCO derivatives.

  • Steric Hindrance: Bulky bicyclic structure impedes labeling in dense protein matrices.

Emerging Opportunities

  • CRISPR-Cas9 Fusions: For real-time tracking of gene-editing complexes .

  • Theranostic Agents: Dual-labeled probes for simultaneous imaging and drug release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator